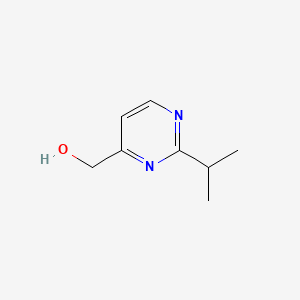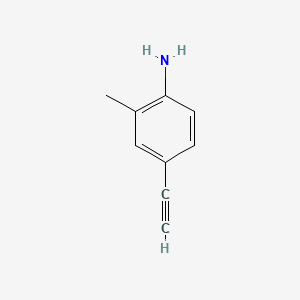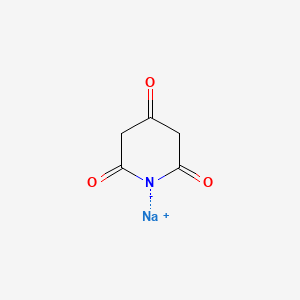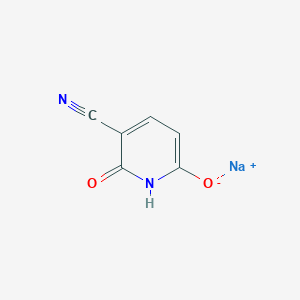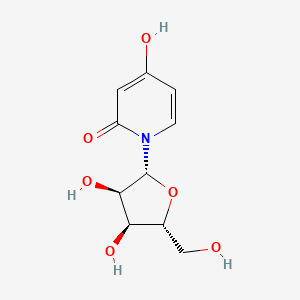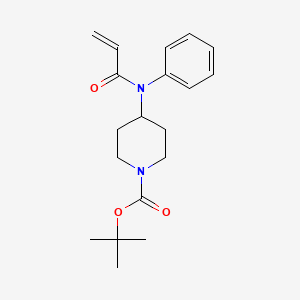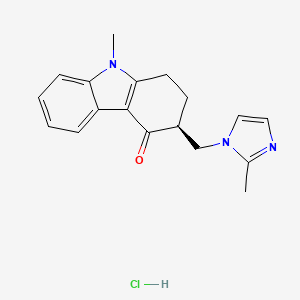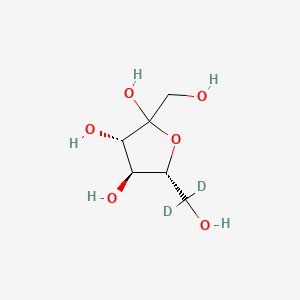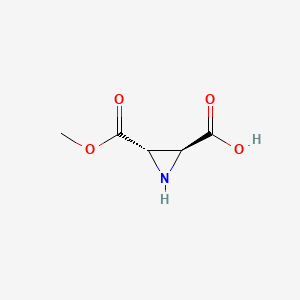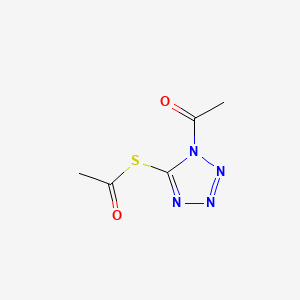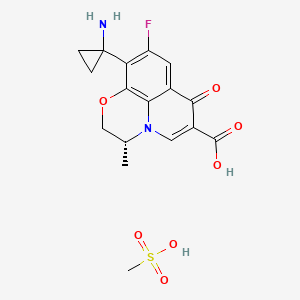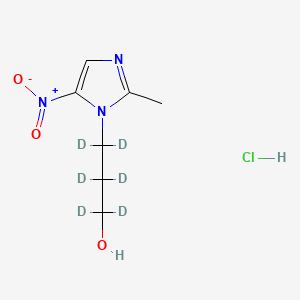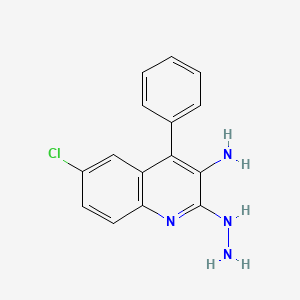
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone: is a heterocyclic compound that features a quinolinone core structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinolinone core is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 6-position.
Pyridine Substitution: The pyridine ring is introduced via a coupling reaction, such as the Suzuki coupling, using appropriate boronic acid derivatives.
Hydrazone Formation: The final step involves the reaction of the quinolinone derivative with hydrazine or hydrazine derivatives to form the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinolinone N-oxides or hydrazone oxides.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of various substituted quinolinone derivatives.
科学研究应用
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in target cells.
相似化合物的比较
Similar Compounds
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone: Lacks the hydrazone moiety but shares the quinolinone and pyridine structures.
6-Chloro-4-(4-pyridinyl)-2-quinolinone: Lacks both the amino and hydrazone groups.
3-Amino-4-(4-pyridinyl)-2-quinolinone: Lacks the chloro group but retains the amino and pyridine structures.
Uniqueness
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone is unique due to the presence of the hydrazone moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, chloro, pyridine, and hydrazone groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
属性
IUPAC Name |
6-chloro-2-hydrazinyl-4-phenylquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17)15(19-12)20-18/h1-8H,17-18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZQOLICSPWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
